Cas no 20000-54-8 (4-(Benzodoxazol-2-yl)benzoic Acid)
4-(Benzodoxazol-2-yl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-(Benzoxazol-2-yl)benzoic acid
- 4-benzooxazol-2-ylbenzoic acid
- 2-(4-Carboxyphenyl)benzoxazole
- 2-(p-Carboxyphenyl)benzoxazole
- 2-< 4-Carboxy-phenyl> -benzoxazol
- 4-Benzooxazol-2-yl-benzoic acid
- 4-benzoxazol-2-yl-benzoic acid
- BB_SC-5665
- BBL018940
- Benzoic acid, 4-(2-benzoxazolyl)-
- CTK4E3002
- SureCN977466
- 4-(Benzodoxazol-2-yl)benzoic Acid
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- MDL: MFCD00440757
4-(Benzodoxazol-2-yl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 213830-5g |
4-(Benzo[d]oxazol-2-yl)benzoic acid, 95% |
20000-54-8 | 95% | 5g |
$1816.00 | 2023-09-10 | |
| TRC | B410680-10mg |
4-(Benzo[d]oxazol-2-yl)benzoic Acid |
20000-54-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B410680-50mg |
4-(Benzo[d]oxazol-2-yl)benzoic Acid |
20000-54-8 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B410680-100mg |
4-(Benzo[d]oxazol-2-yl)benzoic Acid |
20000-54-8 | 100mg |
$ 320.00 | 2022-06-07 | ||
| A2B Chem LLC | AB09310-10mg |
Benzoic acid, 4-(2-benzoxazolyl)- |
20000-54-8 | 95% | 10mg |
$225.00 | 2024-04-20 | |
| A2B Chem LLC | AB09310-20mg |
Benzoic acid, 4-(2-benzoxazolyl)- |
20000-54-8 | 95% | 20mg |
$237.00 | 2024-04-20 | |
| A2B Chem LLC | AB09310-50mg |
Benzoic acid, 4-(2-benzoxazolyl)- |
20000-54-8 | 95% | 50mg |
$268.00 | 2024-04-20 | |
| A2B Chem LLC | AB09310-100mg |
Benzoic acid, 4-(2-benzoxazolyl)- |
20000-54-8 | 95% | 100mg |
$298.00 | 2024-04-20 | |
| A2B Chem LLC | AB09310-250mg |
Benzoic acid, 4-(2-benzoxazolyl)- |
20000-54-8 | 95 | 250mg |
$457.00 | 2024-01-01 | |
| A2B Chem LLC | AB09310-1g |
Benzoic acid, 4-(2-benzoxazolyl)- |
20000-54-8 | 95 | 1g |
$1116.00 | 2024-01-01 |
4-(Benzodoxazol-2-yl)benzoic Acid Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-(Benzodoxazol-2-yl)benzoic Acid
Recent Advances in the Study of 4-(Benzodoxazol-2-yl)benzoic Acid (CAS: 20000-54-8) in Chemical Biology and Pharmaceutical Research
4-(Benzodoxazol-2-yl)benzoic Acid (CAS: 20000-54-8) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The compound's benzodoxazole core and benzoic acid moiety make it a versatile scaffold for designing novel bioactive molecules, particularly in the context of targeting protein-protein interactions and enzyme inhibition.
A recent study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 4-(Benzodoxazol-2-yl)benzoic Acid via a palladium-catalyzed cross-coupling reaction, achieving a yield of 78% with high purity. The researchers highlighted the compound's stability under physiological conditions, making it suitable for further biological evaluation. Structural characterization using NMR and X-ray crystallography confirmed the planar configuration of the benzodoxazole ring system, which is crucial for its interaction with biological targets.
In terms of biological activity, several research groups have reported promising results. A 2024 study in ACS Chemical Biology revealed that 4-(Benzodoxazol-2-yl)benzoic Acid exhibits potent inhibitory activity against histone deacetylases (HDACs), particularly HDAC6, with an IC50 value of 2.3 μM. This finding suggests potential applications in cancer therapy, as HDAC inhibition is a validated strategy for epigenetic modulation. Molecular docking studies indicated that the compound binds to the active site of HDAC6 through hydrogen bonding interactions with the benzoic acid group and π-π stacking with the benzodoxazole moiety.
Another significant development comes from research published in Bioorganic & Medicinal Chemistry Letters (2024), where derivatives of 4-(Benzodoxazol-2-yl)benzoic Acid were shown to modulate the activity of G-protein coupled receptors (GPCRs). Specifically, certain analogs demonstrated selective antagonism of the adenosine A2A receptor, with potential applications in neurological disorders. The study emphasized the importance of the carboxylic acid group for receptor binding affinity, while modifications to the benzodoxazole ring influenced selectivity.
From a pharmaceutical development perspective, recent pharmacokinetic studies have provided valuable insights. Research conducted at the University of Cambridge (2024) evaluated the ADME properties of 4-(Benzodoxazol-2-yl)benzoic Acid in rodent models. The compound showed moderate oral bioavailability (42%) and favorable tissue distribution, particularly in the liver and kidneys. While plasma protein binding was relatively high (89%), the researchers noted that this didn't significantly impair the compound's pharmacological activity. These findings support further investigation of this scaffold for drug development.
Looking forward, several research directions appear particularly promising. The compound's fluorescence properties, stemming from its benzodoxazole core, are being explored for applications in bioimaging and diagnostic probes. Additionally, its metal-chelating capability through the benzoic acid group opens possibilities for developing radiopharmaceuticals. Current challenges include improving water solubility and reducing potential off-target effects, which are active areas of investigation in multiple laboratories worldwide.
In conclusion, 4-(Benzodoxazol-2-yl)benzoic Acid (CAS: 20000-54-8) represents a versatile and pharmacologically interesting scaffold with multiple potential applications in drug discovery and chemical biology. The recent studies highlighted in this brief demonstrate significant progress in understanding its synthesis, biological activity, and pharmaceutical properties. As research continues, this compound and its derivatives may yield important therapeutic candidates for various diseases, particularly in oncology and neurology.
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